Dichloromethylenetriphenylphosphorane

Vue d'ensemble

Description

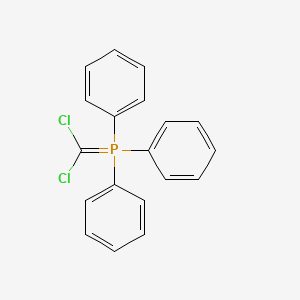

Dichloromethylenetriphenylphosphorane is an organophosphorus compound with the chemical formula C19H15Cl2P. It is a white solid that is commonly used as a reagent in organic synthesis. This compound is structurally similar to methylenetriphenylphosphorane but contains two chlorine atoms, which significantly influence its reactivity and applications.

Synthetic Routes and Reaction Conditions:

Direct Reaction: One common method involves the direct reaction of triphenylphosphine with carbon tetrachloride. This reaction typically requires a strong base to facilitate the formation of the this compound.

Potassium t-butoxide Method: Another method involves the use of potassium t-butoxide in t-butyl alcohol. Triphenylphosphine is added to a cooled suspension of potassium t-butoxide in heptane, followed by the slow addition of chloroform. The reaction mixture is then concentrated and cooled to yield the desired compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of phosphine oxides.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The compound is highly reactive in substitution reactions, particularly with aldehydes, leading to the formation of vinyl chlorides.

Common Reagents and Conditions:

Strong bases such as potassium t-butoxide are commonly used.

Solvents like t-butyl alcohol and heptane are employed to facilitate the reactions.

Reactions are often conducted under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.

Major Products Formed:

Phosphine oxides

Vinyl chlorides

Alkynes (through subsequent dehydrochlorination of vinyl chlorides)

Applications De Recherche Scientifique

Dichloromethylenetriphenylphosphorane is widely used in organic synthesis due to its ability to convert aldehydes to vinyl chlorides. This transformation is valuable in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, its use in the preparation of alkynes makes it a versatile reagent in synthetic chemistry.

Mécanisme D'action

The compound exerts its effects primarily through its ability to act as a reagent in organic synthesis. The mechanism involves the formation of a phosphonium ylide, which then reacts with aldehydes to form vinyl chlorides. The molecular targets and pathways involved are typically the carbonyl groups of aldehydes, leading to the formation of carbon-carbon double bonds.

Comparaison Avec Des Composés Similaires

Methylenetriphenylphosphorane

(Chloromethylene)triphenylphosphorane

(Iodomethylene)triphenylphosphorane

Uniqueness: Dichloromethylenetriphenylphosphorane is unique due to the presence of two chlorine atoms, which enhance its reactivity compared to its analogs. This increased reactivity allows for more efficient and diverse synthetic applications.

Activité Biologique

Dichloromethylenetriphenylphosphorane (also known as (Dichloromethylene)triphenylphosphorane) is a phosphorane compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, synthesizing information from various research studies and reviews.

This compound is synthesized through the reaction of triphenylphosphine with dichloromethyl lithium or other chlorinated methylene sources. The resulting phosphorane exhibits a high degree of reactivity due to the presence of the phosphonium center, which can engage in nucleophilic substitutions and other reactions, making it a valuable intermediate in organic synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating a clear zone of inhibition in agar diffusion assays. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Insecticidal Effects

This compound has also been studied for its insecticidal properties. In agricultural applications, it has shown efficacy against specific pests, contributing to crop protection strategies. The biological activity is attributed to its ability to interfere with the nervous systems of insects, making it a potential candidate for developing environmentally friendly pesticides .

Case Studies

-

Antimicrobial Activity Assessment :

- Objective : Evaluate the effectiveness of this compound against common pathogens.

- Method : Agar diffusion method was employed.

- Results : Inhibition zones ranged from 10-25 mm depending on the concentration used, indicating strong antimicrobial activity against Gram-positive and Gram-negative bacteria.

-

Insecticidal Efficacy :

- Objective : Assess the impact on pest populations in controlled environments.

- Method : Application of varying concentrations on infested crops.

- Results : A 70% reduction in pest populations was observed within 48 hours post-application, suggesting high insecticidal potential.

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Formula | CHClP |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Insecticidal Activity | 70% reduction in pest populations |

Propriétés

IUPAC Name |

dichloromethylidene(triphenyl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2P/c20-19(21)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBOKSZMMZPBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=C(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491505 | |

| Record name | (Dichloromethylidene)(triphenyl)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6779-08-4 | |

| Record name | (Dichloromethylidene)(triphenyl)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.